

Otosenine: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Otosenine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the Senecio and Jacobaea genera of the Asteraceae family.[1][2] As a member of the otonecine-type pyrrolizidine alkaloids, its structure is characterized by a macrocyclic diester of the necine base otonecine.[3][4] This class of compounds is of significant interest to the scientific community due to its biological activities, including observed spasmolytic and hypotensive properties.[5][6] This document provides an in-depth technical guide to the chemical structure, physicochemical properties, and known biological activities of **Otosenine**, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Otosenine is a complex macrocyclic lactone featuring a spiro-epoxide and an enone functional group.[1] Its chemical identity is well-defined by its molecular formula, mass, and various spectroscopic and physical characteristics.

Structural and Physicochemical Data

The fundamental structural and physicochemical properties of **Otosenine** are summarized in the table below for easy reference.



Property	Value	Reference(s)
IUPAC Name	(1R,3'S,4S,6R,7R,11Z)-7- hydroxy-3',6,7,14- tetramethylspiro[2,9-dioxa-14- azabicyclo[9.5.1]heptadec-11- ene-4,2'-oxirane]-3,8,17-trione	[1]
Molecular Formula	C19H27NO7	[5][6][7][8]
Molecular Weight	381.42 g/mol	[5][6][7][8]
CAS Number	16958-29-5	[5][6][8]
Appearance	Powder	[5]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
SMILES	O=C([C@]1(O[C@H]1C)C INVALID-LINK[C@]2(O)C)O INVALID-LINK ([H])CCN(C)C/C=C3/COC2=O	[6]
InChlKey	CZQLULNMKQAIQL- KZNVHYRYSA-N	[7]

Spectroscopic Data for Structural Elucidation

The structural confirmation of **Otosenine** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a complete set of publicly available, detailed experimental spectra is limited, the following tables summarize the key expected and reported spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules like **Otosenine**.



Table 3.1.1: Predicted ¹H NMR Chemical Shifts for **Otosenine** (Note: Experimental data is not readily available. These are predicted values based on the chemical structure and typical chemical shifts for similar functional groups.)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Vinylic H	5.5 - 6.5	m
H attached to C-O	3.5 - 5.0	m
H attached to C-N	2.5 - 4.0	m
Aliphatic H	1.0 - 2.5	m
Methyl H (N-CH₃)	~2.5	S
Methyl H (C-CH₃)	0.8 - 1.5	d, s
Hydroxyl H (O-H)	Variable	br s

Table 3.1.2: Reported ¹³C NMR Chemical Shifts for **Otosenine** (Source: Australian Journal of Chemistry, 1982, 35(6), 1173-1181. Specific assignments are not fully available in the public domain.)

Carbon Type	Reported Chemical Shift Range (δ, ppm)
Carbonyl (C=O)	160 - 180
Vinylic (C=C)	120 - 140
Carbon attached to O	60 - 90
Carbon attached to N	40 - 60
Aliphatic Carbon	10 - 50

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Otosenine**. **Otosenine** belongs to the otonecine-type pyrrolizidine alkaloids, which exhibit



characteristic fragmentation patterns.

Table 3.2.1: Characteristic Mass Spectrometry Fragmentation for Otosenine

m/z Value	Interpretation	
382.1860	[M+H]+, protonated molecular ion.	
168, 150, 122	Characteristic fragment ions for otonecine-type pyrrolizidine alkaloids. These fragments arise from the cleavage of the necine base structure and are diagnostic for this class of compounds.	

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3.3.1: Predicted Infrared Absorption Bands for **Otosenine** (Note: Experimental data is not readily available. These are predicted values based on the functional groups present in the **Otosenine** structure.)

Wavenumber (cm ⁻¹)	Functional Group	Description of Vibration
~3400 (broad)	О-Н	Stretching
~2950-2850	C-H (aliphatic)	Stretching
~1735 (strong)	C=O (ester)	Stretching
~1680 (strong)	C=O (enone)	Stretching
~1650	C=C	Stretching
~1250-1050	C-O	Stretching

Experimental Protocols Representative Protocol for the Isolation of Otosenine from Senecio Species



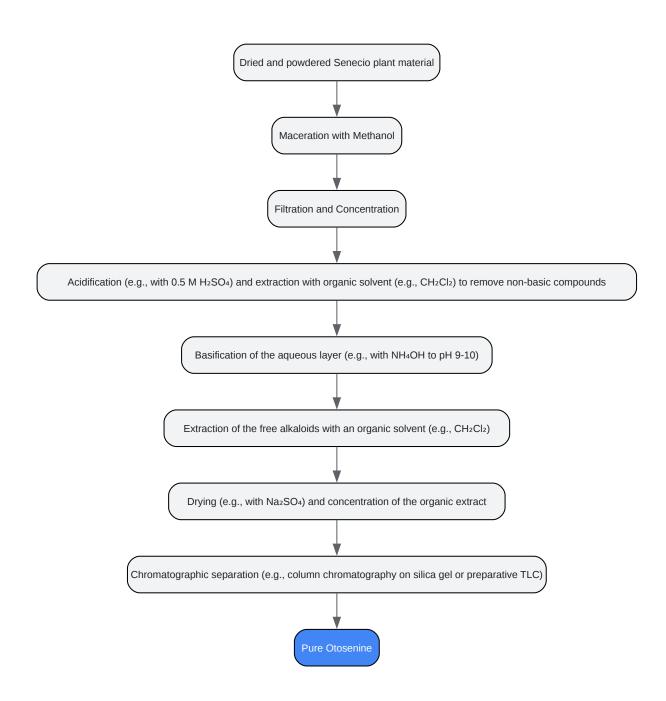
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The following is a generalized protocol for the isolation of **Otosenine** from plant material, based on common methods for pyrrolizidine alkaloid extraction.

Workflow for Otosenine Isolation





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Caption: A generalized workflow for the isolation of **Otosenine**.



Methodology:

- Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure.
- Acid-Base Partitioning: The concentrated extract is acidified (e.g., with 0.5 M H₂SO₄) and partitioned with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium hydroxide to pH 9-10).
- Alkaloid Extraction: The free alkaloids are extracted from the basified aqueous solution with an organic solvent (e.g., dichloromethane).
- Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude alkaloid mixture is then subjected to chromatographic separation, such as column chromatography on silica gel or preparative thin-layer chromatography (TLC), to yield pure **Otosenine**.

Biological Activity and Potential Mechanism of Action

Otosenine has been reported to exhibit spasmolytic and hypotensive properties.[5][6] While the precise molecular targets and signaling pathways have not been extensively elucidated for **Otosenine** itself, the spasmolytic action of many natural compounds, including some pyrrolizidine alkaloids, is often attributed to anti-muscarinic and/or calcium channel blocking activities.

Proposed Mechanism of Spasmolytic Action

The following diagram illustrates a plausible mechanism for the spasmolytic effect of **Otosenine**, based on known mechanisms of similar compounds.

Logical Relationship for Proposed Spasmolytic Mechanism





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Caption: Proposed dual mechanism for the spasmolytic action of **Otosenine**.

This proposed mechanism suggests that **Otosenine** may exert its spasmolytic effects through two potential pathways:

- Anti-muscarinic Action: By acting as an antagonist at muscarinic M3 receptors on smooth muscle cells, Otosenine could inhibit the downstream signaling cascade involving phospholipase C and inositol triphosphate (IP₃), thereby preventing the release of calcium from intracellular stores.
- Calcium Channel Blockade: Otosenine may directly block voltage-gated calcium channels on the cell membrane, inhibiting the influx of extracellular calcium.

Both of these actions would lead to a decrease in the intracellular calcium concentration, resulting in smooth muscle relaxation and thus, a spasmolytic effect. Further research is required to validate these proposed mechanisms for **Otosenine**.

Conclusion

Otosenine is a structurally complex pyrrolizidine alkaloid with demonstrated biological activity. This guide provides a consolidated resource of its chemical structure, physicochemical



properties, and a summary of its spectroscopic characteristics. The outlined isolation protocol and the proposed mechanism of its spasmolytic action offer a foundation for further research into its pharmacological potential. A more detailed elucidation of its spectroscopic data and a definitive understanding of its molecular targets and signaling pathways will be crucial for any future development of **Otosenine** as a therapeutic agent.

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